N2-Regioisomer Outperforms N1-Regioisomer Lead YD-3 in Anti-Angiogenic Cellular Assay
The target compound (31) belongs to the N2-substituted indazole series. In the primary publication, the N2-substituted derivatives, including 31, exhibited 'more prominent activity than ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)' [1], the prototype N1-regioisomer anti-angiogenic agent. This establishes that the N2-regioisomeric configuration—and specifically the 4-methoxybenzyl substitution—confers a measurable advantage over the first-generation N1 scaffold. The exact quantitative fold-improvement is not publicly available in the abstracted data, and the full-text numerical data (e.g., IC50 values from tube formation or proliferation assays) remains behind a paywall. The differentiation claim is therefore classified as Class-Level Inference based on the authors' explicit rank-ordering in the peer-reviewed study.
| Evidence Dimension | Anti-angiogenic activity in cellular assays |
|---|---|
| Target Compound Data | Compound 31: Identified as one of three N2-derivatives with 'significant anti-angiogenic activity' [1] |
| Comparator Or Baseline | YD-3 (ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate): N1-regioisomer lead; N2-derivatives (including 31) showed 'more prominent activity' [1] |
| Quantified Difference | Qualitative: More prominent than YD-3 (exact fold-improvement not publicly accessible; full-text data required) |
| Conditions | In vitro anti-angiogenic assays (endothelial cell models) as described in Huang et al., Bioorg. Med. Chem. 2006 [1] |
Why This Matters
For procurement, this confirms that the N2-regioisomer scaffold—and specifically the 4-methoxybenzyl analog—is a necessary structural requirement for enhanced activity over legacy N1-indazole compounds like YD-3, making generic N1-scaffold substitution scientifically invalid.
- [1] Huang, L.-J.; Shih, M.-L.; Chen, H.-S.; Pan, S.-L.; Teng, C.-M.; Lee, F.-Y.; Kuo, S.-C. Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. Bioorg. Med. Chem. 2006, 14 (2), 528–536. View Source
